molecular formula C8H16N4 B13318888 1-(3,3-Dimethylbutyl)-1H-1,2,4-triazol-3-amine

1-(3,3-Dimethylbutyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13318888
M. Wt: 168.24 g/mol
InChI Key: MMUCFAWHDMTAQQ-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 3,3-dimethylbutyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylbutyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3,3-dimethylbutylamine with a triazole precursor. One common method is the alkylation of 1H-1,2,4-triazole with 3,3-dimethylbutyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of a copper catalyst in the dehydrogenation of 3,3-dimethylbutanol to 3,3-dimethylbutanal, followed by subsequent reaction with a triazole precursor, can be employed in large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbutyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

1-(3,3-Dimethylbutyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial or antifungal agent.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,3-Dimethylbutyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its 3,3-dimethylbutyl group enhances its stability and lipophilicity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

1-(3,3-dimethylbutyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H16N4/c1-8(2,3)4-5-12-6-10-7(9)11-12/h6H,4-5H2,1-3H3,(H2,9,11)

InChI Key

MMUCFAWHDMTAQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCN1C=NC(=N1)N

Origin of Product

United States

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